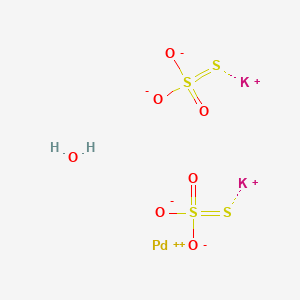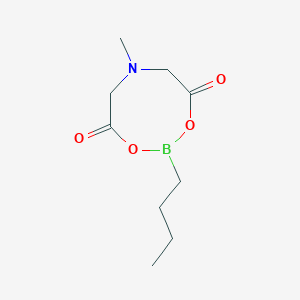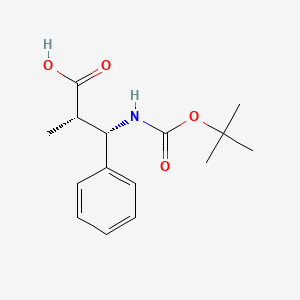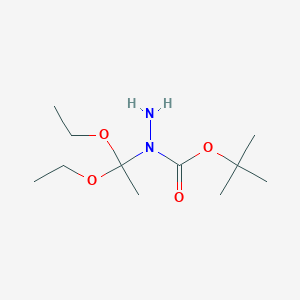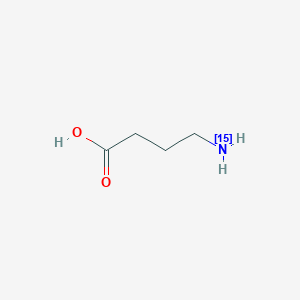![molecular formula C36H50Si2 B1512862 9,10-Bis[(triisopropylsilyl)éthynyl]anthracène CAS No. 862667-06-9](/img/structure/B1512862.png)
9,10-Bis[(triisopropylsilyl)éthynyl]anthracène
Vue d'ensemble
Description
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a novel organic photocatalyst.
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
9,10-Bis[(triisopropylsilyl)éthynyl]anthracène: est connu pour sa fluorescence brillante, ce qui en fait un composant précieux dans la technologie OLED . Sa capacité à émettre de la lumière lors de l'excitation électrique est utilisée dans les applications d'affichage et d'éclairage. La stabilité de ses groupes triisopropylsilyle en conditions d'hydrolyse garantit la longévité et la fiabilité des dispositifs OLED.
Photovoltaïque organique (OPV)
Ce composé sert de matériau de transport de trous dans les OPV en raison de sa structure de base pi-conjuguée . L'incorporation de This compound dans la couche active des OPV peut améliorer l'efficacité de la conversion de l'énergie solaire en facilitant le transport des trous de la couche photoactive vers l'anode.
Catalyse photoredox
En tant que nouveau photocatalyseur organique, This compound joue un rôle dans la catalyse photoredox, en particulier dans les processus de polymérisation . Il peut générer des radicaux libres lorsqu'il est irradié, qui sont essentiels pour initier les réactions de polymérisation.
Fission singulet
La dynamique ultrarapide du composé a été étudiée dans les nanoagrégats et les films minces, révélant son potentiel dans les processus de fission singulet . Ce processus peut générer deux excitons triplets à partir d'un seul exciton singulet, ce qui est bénéfique pour des applications telles que les cellules solaires où la maximisation de la conversion de la lumière en énergie électrique est cruciale.
Matériaux de transition de phase
This compound: présente une transition de phase du second ordre entre deux formes cristallines dans la plage de température de 250 à 295 K . Cette propriété peut être exploitée en science des matériaux pour développer des capteurs et des commutateurs qui répondent aux changements de température.
Photoluminescence et analyse thermique
Les propriétés de photoluminescence du composé sont significatives pour les applications nécessitant une émission de lumière, telles que l'imagerie biologique et le diagnostic . De plus, ses données d'analyse thermique fournissent des informations sur sa stabilité et sa décomposition, qui sont essentielles pour son utilisation dans des applications à haute température.
Mécanisme D'action
Target of Action
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is primarily used as an organic photocatalyst . Its primary targets are the molecules that it interacts with during photoredox catalysis .
Mode of Action
The compound works according to an oxidative cycle that uses the combination of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, a diphenyl iodonium salt along with a silane . It is able to form free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of free radicals, which can then participate in various biochemical reactions . The specific pathways affected would depend on the nature of the other reactants present in the system.
Result of Action
The primary result of the action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is the formation of free radicals . These radicals can then participate in various chemical reactions, including polymerization .
Action Environment
The action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene can be influenced by various environmental factors. For instance, the presence of light is necessary for its function as a photocatalyst . Additionally, the compound’s action can also be influenced by the presence of other reactants, the temperature, and the pH of the environment .
Analyse Biochimique
Biochemical Properties
It is known that this compound can afford free radicals during polymerization via irradiated photoredox catalysis . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in redox reactions.
Molecular Mechanism
The molecular mechanism of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene involves its role as a photocatalyst. It is suggested that the compound works according to an oxidative cycle
Temporal Effects in Laboratory Settings
Studies have shown that its fluorescence in nanoaggregates and thin films suggests fast nonradiative relaxation of singlet excitons .
Propriétés
IUPAC Name |
tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZNDXDTUMTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746431 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862667-06-9 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



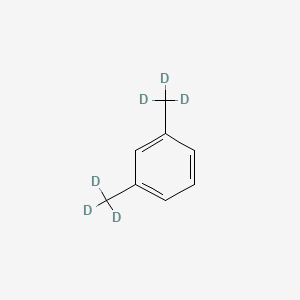
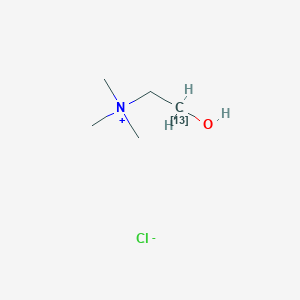
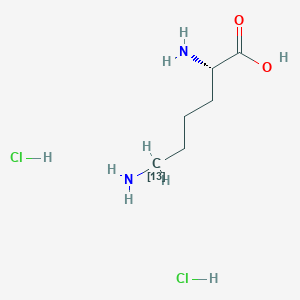
![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
